N,N-Desmethyl Talmapimod
Description
Contextualization of p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors in Modern Drug Discovery
The p38 mitogen-activated protein kinases (MAPKs) are a family of enzymes that play a critical role in cellular responses to stress stimuli, such as inflammatory cytokines. nih.gov These kinases are involved in signaling cascades that regulate the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and various interleukins. drugbank.combiointerfaceresearch.com Consequently, the p38 MAPK pathway has been identified as a key target in the development of treatments for a range of conditions, particularly inflammatory diseases like rheumatoid arthritis, as well as cancer and neurodegenerative diseases. biointerfaceresearch.comchemrxiv.orgscienceopen.com
The inhibition of p38 MAPK has shown promise for alleviating these diseases. nih.govbiointerfaceresearch.com However, the journey of p38 MAPK inhibitors from the laboratory to clinical use has been challenging. While many candidates have entered clinical trials, issues with toxicity, off-target effects, or insufficient efficacy have led to the discontinuation of most of these trials. nih.govscienceopen.com This has spurred ongoing research, including the use of machine learning and computational methods, to identify new, safer, and more effective p38 inhibitors. biointerfaceresearch.comchemrxiv.org
There are four main isoforms of p38 MAPK: α, β, γ, and δ, with p38α (MAPK14) being the most widely studied in relation to inflammation and disease. scienceopen.com Inhibitors are often designed to be competitive with ATP, binding to the kinase's active site. biointerfaceresearch.com
Overview of Talmapimod (Parent Compound) as a Prototypical p38 MAPK Inhibitor
Talmapimod, also known as SCIO-469, is an orally active and selective inhibitor of the p38α MAPK isoform. ontosight.aimedchemexpress.com Developed by Scios, it was one of the first-generation oral p38 MAP kinase inhibitors to be investigated. drugbank.comnih.gov Talmapimod works by binding to and inhibiting the phosphorylation of p38 MAPK, which in turn blocks the synthesis of pro-inflammatory cytokines like TNF-α, interleukin-1 (IL-1), and cyclooxygenase-2 (COX-2). drugbank.comnih.gov
Its potential therapeutic applications have been explored in several areas:
Inflammatory Diseases: Talmapimod was investigated for the treatment of rheumatoid arthritis, with studies showing it could reduce inflammatory mediators. drugbank.comontosight.aidrugbank.com
Cancer: Research has indicated that Talmapimod possesses antineoplastic properties. nih.gov It has been shown to induce apoptosis and inhibit the proliferation and angiogenesis of tumor cells. nih.gov Specifically, it has been studied in the context of multiple myeloma, where it was found to reduce tumor growth in preclinical models. impurity.commedchemexpress.com
Talmapimod has been the subject of numerous preclinical and clinical studies to assess its efficacy and pharmacological profile. ontosight.aispringer.com While it has demonstrated anti-inflammatory effects, its development has faced challenges, and as of late 2017, no new development for certain indications was reported. ontosight.aispringer.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C27H30ClFN4O3 | nih.gov |
| Molecular Weight | 513.0 g/mol | nih.gov |
| CAS Number | 309913-83-5 | chemicalbook.com |
| Mechanism of Action | Selective p38α MAPK inhibitor | medchemexpress.com |
| Inhibitory Concentration (IC50) | 9 nM for p38α | medchemexpress.com |
Rationale for Systematic Investigation of N-Demethylated Analogues and Metabolites in Preclinical Pharmacological Research
N-demethylation, the removal of a methyl group from a nitrogen atom, is a common metabolic pathway for many drugs containing alkylamino groups. mdpi.commdpi.com This process is often carried out by cytochrome P450 (CYP) enzymes in the liver. nih.govacs.org The resulting N-desmethyl metabolite can have a pharmacological profile that is different from the parent drug. mdpi.com
There are several key reasons why N-demethylated analogues and metabolites are systematically investigated:
Pharmacological Activity: The metabolite may be as active, more active, or less active than the parent compound. wuxiapptec.commdpi.com In some cases, the N-desmethyl metabolite is itself an active drug (e.g., norfluoxetine (B159337) from fluoxetine). mdpi.com
Toxicity: Metabolites can sometimes be responsible for adverse effects or toxicity that are not seen with the parent drug. wuxiapptec.comnih.gov
Pharmacokinetics: The presence of active metabolites can prolong the therapeutic effect of a drug and complicate the dose-response relationship. wuxiapptec.com
Drug-Drug Interactions: Understanding the metabolic pathway is crucial for predicting potential interactions with other drugs that are metabolized by the same enzymes. nih.gov
Therefore, early identification and characterization of metabolites during the preclinical phase are essential for optimizing drug design and avoiding potential delays or failures in later stages of clinical development. wuxiapptec.comacs.org
Significance of N,N-Desmethyl Talmapimod as a Distinct Chemical Entity for Academic Research
This compound is identified as an impurity and metabolite of Talmapimod. impurity.com As a distinct chemical entity, it holds significance for academic and pharmaceutical research primarily in its relationship to the parent compound. The synthesis and characterization of this metabolite are important for several reasons.
First, it serves as a critical analytical standard. To accurately measure the levels of Talmapimod and its metabolites in biological samples (from in vitro or in vivo studies), pure reference standards of each compound are necessary. This allows researchers to quantify the extent of metabolism and understand the pharmacokinetic profile of Talmapimod.
Second, the isolation and study of this compound allow for the direct assessment of its own biological activity. By testing this compound in p38 MAPK inhibitory assays and other relevant biological screens, researchers can determine if it contributes to the therapeutic effects or potential side effects of Talmapimod. This information is vital for building a complete picture of the drug's mechanism of action and safety profile.
Finally, understanding the structure-activity relationship by comparing Talmapimod with its N,N-demethylated version can provide valuable insights for the design of future p38 MAPK inhibitors. nih.gov Observing how the removal of the two methyl groups affects binding affinity and selectivity can guide medicinal chemists in creating new analogues with improved properties. A recent study involving the radiosynthesis of [11C]Talmapimod for PET imaging highlighted the analysis of its radiometabolites as a key part of evaluating the tracer's utility. nih.gov
| Property | Value | Source |
|---|---|---|
| Analyte Name | This compound | lgcstandards.com |
| Molecular Formula | C26H28ClFN4O3 | impurity.comlgcstandards.com |
| Molecular Weight | 498.98 | impurity.com |
| CAS Number | 672293-10-6 | impurity.comlgcstandards.com |
| Synonyms | 6-Chloro-5-[[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethyl-1-piperazinyl]carbonyl]-N,N-dimethyl-α-oxo-1H-indole-3-acetamide | impurity.com |
Structure
3D Structure
Properties
Molecular Formula |
C26H28ClFN4O3 |
|---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide |
InChI |
InChI=1S/C26H28ClFN4O3/c1-15-13-32(16(2)12-31(15)14-17-5-7-18(28)8-6-17)25(34)20-9-19-21(24(33)26(35)30(3)4)11-29-23(19)10-22(20)27/h5-11,15-16,29H,12-14H2,1-4H3/t15-,16+/m0/s1 |
InChI Key |
WKOYCLRJRWZKMD-JKSUJKDBSA-N |
Isomeric SMILES |
C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C(=CN3)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N,n Desmethyl Talmapimod
De Novo Synthesis Strategies for N,N-Desmethyl Talmapimod
A plausible synthetic route can be conceived through the preparation of two key intermediates: 6-chloro-1-methyl-1H-indole-5-carboxylic acid and (2R,5S)-1-(4-fluorobenzyl)-2,5-dimethylpiperazine. The synthesis of the indole (B1671886) component can start from a commercially available substituted aniline, which undergoes a series of reactions, including cyclization to form the indole ring, followed by functional group manipulations to introduce the chloro and carboxylic acid moieties at the desired positions. For instance, a Vilsmeier-Haack reaction on an appropriate 2-methylaniline derivative can yield an indole-3-carbaldehyde, which can be further modified. google.com
The chiral piperazine (B1678402) fragment, (2R,5S)-1-(4-fluorobenzyl)-2,5-dimethylpiperazine, can be synthesized from (2R,5S)-2,5-dimethylpiperazine. This chiral diamine can be prepared using established methods and then selectively N-benzylated with 4-fluorobenzyl bromide.
The final key step is the amide bond formation between the carboxylic acid group of the indole fragment and the secondary amine of the piperazine fragment. This coupling is typically achieved using standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like hydroxybenzotriazole (B1436442) (HOBt), to yield this compound. nih.gov
Derivatization Pathways from Talmapimod Precursors or Related Intermediates
This compound serves as a crucial precursor for Talmapimod. The derivatization primarily involves the N-methylation of the terminal amide to introduce the two methyl groups.
Conversely, while less common as a primary synthetic route, this compound could theoretically be derived from Talmapimod itself through N-demethylation. This process would involve the selective removal of the two methyl groups from the terminal amide of Talmapimod. Such reactions are often challenging and require specific reagents that can cleave the N-methyl bonds without affecting other sensitive functional groups within the molecule.
Furthermore, the core structure of this compound allows for the synthesis of various analogues by modifying the piperazine or indole moieties. For example, different substituents can be introduced on the benzyl (B1604629) group of the piperazine ring to explore structure-activity relationships. nih.govgoogle.com
Isotopic Labeling for Preclinical Imaging and Disposition Studies
Isotopic labeling of molecules like this compound is a powerful tool in preclinical research, enabling studies on drug metabolism, pharmacokinetics, and target engagement through non-invasive imaging techniques.
Radiosynthesis of Labeled this compound (e.g., Carbon-11) for Positron Emission Tomography (PET)
This compound is the direct precursor for the synthesis of [¹¹C]Talmapimod, a radiotracer for Positron Emission Tomography (PET) imaging of p38 MAPK. researchgate.netnih.gov The radiosynthesis is achieved through a carbon-11 (B1219553) methylation reaction.
The process involves reacting this compound with a [¹¹C]-methylating agent, typically [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), in the presence of a base. nih.gov The short half-life of carbon-11 (approximately 20.4 minutes) necessitates a rapid and efficient synthesis and purification process.
The successful synthesis of [¹¹C]Talmapimod from its desmethyl precursor has been reported with reliable, albeit non-decay corrected, radiochemical yields. researchgate.netcore.ac.uk These studies are crucial for enabling in vivo imaging of p38 MAPK, which plays a significant role in various inflammatory and neurodegenerative diseases.
Table 1: Radiosynthesis Parameters for [¹¹C]Talmapimod from this compound
| Parameter | Value | Reference |
| Precursor | This compound | nih.gov |
| Radiolabel | Carbon-11 (¹¹C) | researchgate.net |
| Methylating Agent | [¹¹C]CH₃I | nih.gov |
| Radiochemical Yield (non-decay corrected) | 3.1 ± 0.7% | researchgate.netcore.ac.uk |
| Molar Activity | 38.9 ± 13 GBq/μmol | researchgate.netcore.ac.uk |
| Radiochemical Purity | >95% | researchgate.netcore.ac.uk |
Table 2: Compound Names Mentioned in the Article
Metabolic Formation and Biotransformation of Talmapimod to N,n Desmethyl Talmapimod
Enzymatic N-Demethylation Pathways in Preclinical Biological Systems
The enzymatic removal of methyl groups from a nitrogen atom (N-demethylation) is a primary Phase I metabolic reaction. This biotransformation is predominantly carried out by two major superfamilies of enzymes located in the endoplasmic reticulum of hepatocytes and other tissues: the Cytochrome P450 (CYP) system and, to a lesser extent, the Flavin-containing Monooxygenases (FMOs).
The Cytochrome P450 superfamily is the most significant enzyme system involved in the oxidative metabolism of drugs. biomolther.org The N-demethylation of compounds containing tertiary and secondary amines is a hallmark of CYP-mediated metabolism. Although specific studies detailing the reaction phenotyping of Talmapimod are not extensively available in the public domain, the involvement of CYP isoforms in the formation of N,N-Desmethyl Talmapimod can be inferred from its structure and data from analogous compounds.
Talmapimod possesses a piperazine (B1678402) ring and an N,N-dimethyl acetamide (B32628) group, both of which are susceptible to CYP-mediated metabolism. nih.gov Studies on other drugs with similar structural motifs, such as piperazine-containing compounds, have shown that N-dealkylation is a major metabolic route. For instance, the N-demethylation of perazine (B1214570) is primarily catalyzed by CYP2C19, with contributions from CYP1A2, CYP3A4, and CYP2D6. nih.gov Similarly, the N-demethylation of sildenafil (B151) is mediated mainly by CYP3A4 and to a lesser extent by CYP2C9. researchgate.net For the tyrosine kinase inhibitor masitinib, which also contains an N-methylpiperazine ring, N-demethylation is catalyzed primarily by CYP3A4 and CYP2C8. nih.gov
Given these precedents, it is highly probable that isoforms from the CYP3A and CYP2C families are involved in the sequential N-demethylation of Talmapimod to its mono- and ultimately its N,N-desmethyl metabolite. The definitive identification of the specific CYP isoforms responsible for Talmapimod's metabolism would be accomplished through in vitro experiments known as reaction phenotyping. nih.govnih.gov These studies typically involve two complementary approaches:
Recombinant Human CYP Enzymes: Incubating Talmapimod with a panel of individual, cDNA-expressed human CYP isoforms to directly measure which enzymes produce the this compound metabolite. nih.gov
Chemical Inhibition in Human Liver Microsomes (HLM): Incubating Talmapimod with pooled HLM, which contain a mixture of metabolic enzymes, in the presence of selective chemical inhibitors for specific CYP isoforms. bioivt.com A reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that particular enzyme.
The table below lists common selective inhibitors used in such phenotyping studies.
| CYP Isoform | Selective Chemical Inhibitor |
| CYP1A2 | Furafylline |
| CYP2B6 | Phencyclidine |
| CYP2C8 | Gemfibrozil glucuronide |
| CYP2C9 | Tienilic Acid |
| CYP2C19 | Ticlopidine |
| CYP2D6 | Quinidine, Paroxetine |
| CYP3A4/5 | Ketoconazole, Itraconazole |
Table 1: Selective Chemical Inhibitors for Major CYP450 Isoforms. bioivt.com
Flavin-containing monooxygenases (FMOs) represent another important class of Phase I enzymes that catalyze the oxygenation of soft nucleophilic heteroatoms, such as nitrogen and sulfur. nih.gov While CYPs and FMOs can have overlapping substrate specificities, they often yield different products. FMOs are particularly known for N-oxygenation reactions. aacrjournals.org
The role of FMOs in N-demethylation is less direct than that of CYPs. For some secondary amines, FMOs can catalyze an initial N-oxygenation to form an N-hydroxyamine, which can be further metabolized to a nitrone. This nitrone can then be hydrolyzed to yield an aldehyde and a dealkylated amine, effectively achieving N-demethylation through a different mechanism than direct CYP-mediated oxidation. ucl.ac.uk However, for tertiary amines like the N,N-dimethylacetamide moiety on Talmapimod, direct N-demethylation is more characteristic of CYP activity. Studies with benzydamine (B159093), a compound that undergoes both FMO-dependent N-oxygenation and CYP-dependent N-demethylation, highlight that these pathways are catalyzed by different enzyme systems. nih.gov Therefore, while a minor role for FMOs cannot be entirely excluded without specific experimental data, the primary pathway for the N-demethylation of Talmapimod is expected to be mediated by CYP enzymes.
Detection and Characterization of this compound as a Metabolite in Preclinical Models
The presence of Talmapimod metabolites has been confirmed in preclinical studies. An investigation using radiolabeled [11C]Talmapimod for positron emission tomography (PET) imaging in rodents performed an ex vivo radiometabolite analysis. nih.govresearchgate.net This analysis revealed significant metabolism of the parent compound, with substantial differences observed in the composition of radioactive species in blood plasma over time, confirming that Talmapimod is subject to biotransformation in vivo. nih.govresearchgate.net
Although this study did not specifically identify this compound, its detection and characterization would follow standard metabolite identification workflows. In preclinical models such as rats or mice, plasma, urine, and feces samples would be collected following administration of Talmapimod. These biological samples would then be analyzed using high-performance liquid chromatography (HPLC) coupled with high-resolution tandem mass spectrometry (LC-MS/MS). mdpi.comrsc.org
The characterization of this compound would involve:
Mass-to-Charge (m/z) Ratio: Identifying a chromatographic peak with a molecular ion corresponding to the loss of two methyl groups (a mass shift of approximately -28 Da) compared to the parent Talmapimod molecule. The mono-demethylated intermediate would show a mass shift of -14 Da.
Fragmentation Pattern (MS/MS): Comparing the fragmentation pattern of the putative metabolite with that of the parent drug. The loss of the N,N-dimethylacetamide moiety would result in characteristic fragment ions, confirming the site of metabolism.
Chromatographic Retention Time: Comparing the retention time of the detected metabolite with that of a synthetically created reference standard of this compound to provide definitive identification.
Interspecies Differences in N-Demethylation Profiles in Preclinical Mammalian Models
Significant interspecies differences exist in the expression levels and catalytic activities of drug-metabolizing enzymes, which can lead to different metabolic profiles and rates of clearance across species. researchgate.netnih.gov These differences are a critical consideration when extrapolating preclinical data from animal models (e.g., mice, rats, dogs, monkeys) to humans.
Variations in CYP and FMO enzymes are well-documented. For example, the relative abundance and substrate specificity of CYP3A isoforms can vary considerably between rats and humans. researchgate.net Studies on benzydamine metabolism showed that the rates of N-demethylation (a CYP-mediated process) were roughly similar across rat, dog, monkey, and human liver microsomes, but the rates of N-oxygenation (an FMO-mediated process) were much higher in dogs and rats than in monkeys and humans. nih.gov
For Talmapimod, it is expected that the rate and extent of N-demethylation to form this compound would differ among the various preclinical mammalian species used in toxicological and pharmacological studies. These differences could be both quantitative (different amounts of the metabolite formed) and qualitative (the presence of different additional metabolic pathways). A comparative in vitro metabolism study using liver microsomes or hepatocytes from different species is the standard approach to characterize these differences. nih.gov Such data is crucial for selecting the most appropriate animal model for safety studies—one whose metabolic profile most closely resembles that of humans.
Metabolite Profiling and Reaction Phenotyping Methodologies for this compound
The comprehensive study of a metabolite like this compound relies on established methodologies in drug metabolism research, primarily metabolite profiling and reaction phenotyping. nih.govmdpi.com
Metabolite Profiling aims to detect, identify, and quantify all relevant metabolites of a parent drug in a biological system. mdpi.com For this compound, this involves incubating the parent compound, Talmapimod, in various in vitro systems or analyzing samples from in vivo preclinical studies. The resulting samples are analyzed predominantly by LC-MS/MS to generate a metabolic map.
Reaction Phenotyping is the process of identifying the specific enzymes responsible for a particular metabolic reaction, such as the formation of this compound. nih.gov This is essential for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism. As discussed previously, this is typically achieved using recombinant enzymes or chemical inhibition assays in liver microsomes.
The table below summarizes the common in vitro experimental systems used for these methodologies.
| In Vitro System | Description | Application in Studying this compound Formation |
| Liver Microsomes | Vesicles of endoplasmic reticulum isolated from hepatocytes, rich in Phase I enzymes (CYPs, FMOs). | Primary tool for reaction phenotyping (using chemical inhibitors) and initial metabolite profiling. |
| Hepatocytes (Suspension/Plated) | Intact liver cells containing a full complement of Phase I and Phase II enzymes and cofactors. | Provides a more physiologically relevant model for metabolism, including interspecies comparisons. visikol.com |
| Recombinant CYP Enzymes | Individual CYP isoforms expressed in a cellular system (e.g., insect cells, bacteria). | The "gold standard" for definitively identifying which specific CYP isoforms catalyze the N-demethylation of Talmapimod. nih.gov |
| Liver S9 Fraction | A supernatant fraction of liver homogenate containing both microsomal and cytosolic enzymes. | Used for broader metabolic profiling, including both Phase I and some Phase II reactions. |
Table 2: Common In Vitro Systems for Drug Metabolism Studies.
Following a comprehensive search for scientific literature, there is currently insufficient publicly available data to construct a detailed pharmacological profile for the specific compound This compound . The extensive body of research focuses almost exclusively on its parent compound, Talmapimod (also known as SCIO-469).
While Talmapimod is well-characterized as a potent and selective ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), specific quantitative data on the binding affinity, enzyme inhibition, and modulation of signaling pathways for its N,N-Desmethyl metabolite are not available in the reviewed sources.
Pharmacological Characterization and Molecular Mechanism of Action of N,n Desmethyl Talmapimod
Modulation of Downstream Signaling Pathways and Cellular Responses
Impact on Pro-inflammatory Cytokine Production (e.g., TNFα, IL-1)
The inhibition of the p38 MAPK pathway by compounds like Talmapimod directly affects the synthesis of pro-inflammatory cytokines. ontosight.ai The p38 MAPK family, particularly the p38α isoform, is a key regulator of the production of Tumor Necrosis Factor-alpha (TNFα) and Interleukin-1 (IL-1), which are central to inflammatory processes. nih.govaginganddisease.orgopenrheumatologyjournal.com Talmapimod inhibits p38 kinase, which acts as a stimulatory modulator for these pro-inflammatory factors. drugbank.com This interruption of the signaling pathway leads to a reduction in the production of TNFα and IL-1. nih.govdrugbank.com Research on various p38 inhibitors has consistently demonstrated their efficacy in blocking the production of IL-1β and TNFα. aginganddisease.org For instance, studies on the p38 inhibitor RWJ67657 showed a dose-dependent inhibition of TNF-α, IL-6, and IL-8, with reductions exceeding 90% at the maximum dose. scispace.com Another inhibitor, PH-797804, inhibited LPS-stimulated TNF-α and IL-1β production in human whole blood with an IC50 value of 85 nM. scispace.com
Table 1: Inhibitory Activity of p38 MAPK Inhibitors on Pro-inflammatory Cytokine Production
| Compound | Target Cytokine | Assay System | IC50 Value |
|---|---|---|---|
| PH-797804 | TNF-α, IL-1β | LPS-stimulated human whole blood | 85 nM |
This table presents data for representative p38 MAPK inhibitors to illustrate the mechanism of action. Data sourced from reference scispace.com.
Effects on Cyclooxygenase (COX) Activity (e.g., COX-2)
The mechanism of Talmapimod also involves the modulation of cyclooxygenase (COX) activity, specifically COX-2. nih.govdrugbank.com COX-2 is an inducible enzyme that plays a major role in synthesizing prostaglandins, which are key mediators of inflammation and pain. wikipedia.org The expression of COX-2 is upregulated by pro-inflammatory stimuli, and its activity is influenced by the p38 MAPK pathway. openrheumatologyjournal.com By inhibiting p38 kinase, Talmapimod can suppress the signaling that leads to increased COX-2 expression and activity. nih.govdrugbank.com
A study focused on developing novel Talmapimod analogues identified compounds with potent dual inhibitory activity against both p38α MAPK and COX-2. nih.gov One particularly potent analogue, designated as compound 6n , was found to effectively suppress the expression of lipopolysaccharide-induced COX-2 in RAW264.7 cells and demonstrated significant inhibitory activity in enzymatic assays. nih.gov
Table 2: Enzymatic Inhibitory Activity of Talmapimod Analogue 6n
| Enzyme Target | IC50 Value |
|---|---|
| p38α MAPK | 1.95 µM |
Data sourced from a study on novel Talmapimod analogues. nih.gov
Cellular Mechanistic Studies in Preclinical Cell Lines
In preclinical settings, Talmapimod has been shown to exert various effects at the cellular level, stemming from its inhibition of the p38 MAPK pathway. nih.gov These studies have provided insight into its potential as an antineoplastic agent. medkoo.com
Effects on Cell Proliferation and Apoptosis Induction
Talmapimod demonstrates antineoplastic potential through its ability to inhibit tumor cell proliferation and induce apoptosis. nih.govmedkoo.com The specific binding to and inhibition of p38 MAPK phosphorylation can trigger programmed cell death (apoptosis) in tumor cells. nih.gov The p38 MAPK pathway is involved in cellular responses that can either promote or prevent apoptosis depending on the context; its inhibition by Talmapimod appears to shift the balance towards apoptosis in cancer cells. nih.gov Studies on other small-molecule mitotic inhibitors have similarly shown that they can inhibit cell proliferation and induce apoptosis in a time- and dose-dependent manner in various cancer cell lines. mdpi.com
Influence on Angiogenesis-related Pathways
The formation of new blood vessels, or angiogenesis, is a critical process for tumor growth and metastasis, and it is influenced by complex signaling networks, including the p38 MAPK pathway. nih.govcellsignal.com Talmapimod has been shown to inhibit tumor angiogenesis. nih.govmedkoo.com This effect is likely mediated by interfering with signaling pathways crucial for endothelial cell function. nih.gov The p38 MAPK pathway is a downstream effector of Vascular Endothelial Growth Factor (VEGF), a primary mediator of angiogenesis. cellsignal.com Inhibition of p38 can disrupt VEGF-stimulated endothelial cell proliferation, migration, and capillary formation. nih.gov The ERK-VEGF/MMP-9 signaling pathway, which is closely related to angiogenesis, can be downregulated by inhibiting upstream kinases, leading to reduced cell proliferation and invasion. scielo.org
Investigation of Synergistic Effects with Proteasome Inhibitors
An important aspect of Talmapimod's mechanism is its potential to enhance the effects of other anticancer agents, specifically proteasome inhibitors. nih.govmedkoo.com Proteasome inhibitors, such as bortezomib, are a class of drugs used in cancer therapy that work by blocking the action of proteasomes, leading to the accumulation of misfolded proteins and triggering apoptosis in cancer cells. mdpi.comhtct.com.br Research indicates that Talmapimod may enhance proteasome inhibitor-induced apoptosis. nih.govmedkoo.com The mechanism for this synergy is an active area of research but may involve the fact that proteasome inhibition can interfere with cellular responses to damage and stress, which could be augmented by the simultaneous inhibition of the p38 MAPK stress-response pathway. mdpi.com
Structure Activity Relationship Sar and Structure Metabolism Relationship Smr of N,n Desmethyl Talmapimod
Impact of N-Demethylation on Pharmacological Activity and Selectivity
The removal of the two methyl groups from the terminal nitrogen atom of Talmapimod to form N,N-Desmethyl Talmapimod is a pivotal structural modification that can significantly influence its pharmacological profile. This N-demethylation affects the compound's potency, efficacy, and selectivity for its primary target, p38 MAPK, as well as its interactions with other kinases.
Comparative Analysis of Potency and Efficacy with Parent Talmapimod and Related Analogues
The N,N-dimethyl group in Talmapimod is part of a complex indolecarboxamide structure that binds to the p38 MAPK active site nih.gov. The removal of these methyl groups in this compound would alter the steric bulk, lipophilicity, and potentially the hydrogen bonding capacity of this region of the molecule. For many kinase inhibitors, modifications at the solvent-exposed regions can have varied effects. In some cases, the removal of alkyl groups can lead to a decrease in potency due to the loss of favorable hydrophobic interactions. Conversely, if the dimethylamino group is involved in unfavorable steric clashes within the binding pocket, its removal could enhance binding affinity.
A study on novel Talmapimod analogues, while not including the N,N-desmethyl variant, demonstrated that modifications to the piperazine (B1678402) and benzyl (B1604629) moieties significantly impact anti-inflammatory activity and p38α MAPK inhibition nih.gov. For instance, one of the most potent analogues, compound 6n, exhibited an IC50 of 1.95 µM against p38α MAPK nih.gov. This highlights the sensitivity of the target to structural changes in this region of the molecule.
Identification of Key Structural Motifs for Kinase Binding and Inhibition
The interaction of this compound with p38 MAPK is predicated on the recognition of specific structural motifs within the inhibitor by the kinase's active site. The parent compound, Talmapimod, is known to be an ATP-competitive inhibitor, suggesting it occupies the ATP-binding pocket of the kinase medchemexpress.com.
The indole (B1671886) ring system of Talmapimod and its derivatives serves as a crucial scaffold, providing a rigid framework for the presentation of other functional groups. The chloro-substituent on the indole ring likely contributes to favorable interactions within the binding pocket. The amide linkage is a common feature in kinase inhibitors, often participating in hydrogen bonding with the hinge region of the kinase.
The piperazine ring and the attached fluorobenzyl group extend into a more solvent-exposed region of the active site. The N-demethylation in this compound directly alters this part of the molecule. The secondary amine in the desmethyl metabolite has the potential to act as a hydrogen bond donor, an interaction not possible with the tertiary amine in Talmapimod. This could lead to a different binding orientation or additional interactions with amino acid residues in the vicinity.
Key amino acid residues in the p38 MAPK active site that are known to interact with inhibitors include those in the hinge region, the hydrophobic back pocket, and the "DFG" motif, which is critical for the kinase's conformational state mdpi.comresearchgate.net. The precise interactions of the N,N-desmethyl moiety with these residues would require detailed structural biology or computational modeling studies.
Computational Chemistry and Molecular Modeling Studies
Computational approaches are invaluable for elucidating the binding mechanisms of kinase inhibitors and for predicting the impact of structural modifications. While specific studies on this compound are not extensively reported, the general application of these methods to p38 MAPK inhibitors provides a framework for understanding its potential interactions.
Molecular Docking Simulations with p38 MAPK Crystal Structures
Molecular docking simulations could be employed to predict the binding mode of this compound within the crystal structure of p38 MAPK. Such studies would involve placing the ligand into the active site of the protein and calculating the most favorable binding poses based on scoring functions that estimate the free energy of binding.
A typical docking study would likely show the indole core of this compound occupying the adenine-binding region of the ATP pocket, with the amide forming hydrogen bonds with the hinge residues. The key area of investigation would be the orientation of the N-desmethylpiperazine and fluorobenzyl groups. The secondary amine could form a hydrogen bond with a nearby residue, such as a backbone carbonyl or an acidic side chain, which could either compensate for or outweigh the loss of hydrophobic interactions from the methyl groups.
Molecular Dynamics Simulations for Ligand-Protein Interaction Analysis
Molecular dynamics (MD) simulations offer a more dynamic and detailed view of the ligand-protein complex compared to static docking. An MD simulation of this compound bound to p38 MAPK could reveal the stability of the binding pose over time, the flexibility of the ligand and protein, and the specific hydrogen bonding and hydrophobic interactions that are maintained throughout the simulation.
These simulations could also help to understand the role of water molecules in mediating interactions between the ligand and the protein. Furthermore, MD simulations can be used to calculate binding free energies, which could provide a theoretical estimate of the compound's potency. Such studies on other p38 MAPK inhibitors have provided valuable insights into their binding mechanisms nih.govnih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Demethylated Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model for a series of N-demethylated Talmapimod analogues could be developed if sufficient experimental data were available.
Such a model would use molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) to quantify the structural features of the molecules. By correlating these descriptors with the observed biological activity (e.g., IC50 values), a predictive model could be built. This model could then be used to predict the activity of new, unsynthesized analogues and to identify the key structural features that govern potency. While QSAR studies have been performed on various classes of p38 MAPK inhibitors, a specific model for N-demethylated Talmapimod derivatives is not currently available in the literature mdpi.comresearchgate.net.
Conformational Analysis and Stereochemical Considerations in Target Binding of this compound
The interaction of this compound with its biological target, p38 mitogen-activated protein kinase (MAPK), is a nuanced process governed by specific conformational and stereochemical attributes of both the inhibitor and the enzyme. While crystal structures of the parent compound, Talmapimod, in complex with p38 MAPK offer significant insights, the N,N-desmethylated metabolite presents unique considerations regarding its binding energetics and conformational flexibility.
A defining characteristic of the binding of Talmapimod and, by extension, this compound, to p38 MAPK is the induction of a significant conformational change in the kinase. smolecule.com This class of inhibitors stabilizes a catalytically inactive state of the enzyme known as the "DFG-out" conformation. smolecule.com This involves a substantial structural rearrangement of the highly conserved Asp-Phe-Gly (DFG) motif within the activation loop of the kinase. smolecule.com Specifically, the phenylalanine residue rotates out of the ATP-binding pocket, while the aspartate residue is repositioned. smolecule.com This induced conformation is incompatible with the binding of ATP, thus effectively inhibiting the kinase's function.
Molecular modeling studies have been instrumental in elucidating the subtle yet significant differences in how Talmapimod and this compound interact with the p38 MAPK binding pocket. The binding site demonstrates a preference for lipophilic substituents that can effectively occupy available hydrophobic pockets. smolecule.com In the parent compound, Talmapimod, the N,N-dimethyl groups on the piperazine ring contribute to this lipophilic filling, establishing favorable van der Waals contacts with surrounding amino acid residues and enhancing binding affinity. smolecule.com
Furthermore, the demethylation at the piperazine nitrogen introduces a secondary amine, which can alter the conformational flexibility of the piperazine ring and its substituents. The piperazine scaffold is a common motif in kinase inhibitors, and its conformation (chair, boat, or twist-boat) can influence the orientation of the attached pharmacophoric groups. While the N,N-dimethyl substitution in Talmapimod restricts the conformational freedom of the piperazine ring, the N-H group in this compound allows for a different set of possible conformations and intermolecular interactions, such as hydrogen bonding, which may influence its binding profile.
The stereochemistry of the parent compound, Talmapimod, which is (2S,5R)-1-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine, is crucial for its activity. This specific stereoisomer optimally positions the various functional groups for interaction with the p38 MAPK binding site. It is presumed that this compound retains this stereochemical configuration at the piperazine ring, which would be essential for maintaining its inhibitory activity, even if the potency is somewhat reduced due to the loss of the methyl groups.
Preclinical Pharmacokinetics and Disposition of N,n Desmethyl Talmapimod
Absorption Characteristics in Preclinical Animal Models
Specific studies detailing the absorption of N,N-Desmethyl Talmapimod following direct administration in preclinical models are not publicly available. As a metabolite, its presence and concentration in systemic circulation are contingent upon the administration and subsequent absorption and metabolism of its parent drug, Talmapimod. The formation of this compound occurs post-absorption of Talmapimod, primarily through metabolic processes in the liver and potentially other tissues. Preclinical research on Talmapimod has focused on its systemic effects after administration, which precedes the generation of its metabolites.
Distribution and Tissue Penetration in Preclinical Animal Models
The distribution of this compound into various tissues has not been explicitly detailed in available preclinical studies. However, insights into its potential for tissue penetration can be derived from research on Talmapimod, particularly concerning one of the most significant physiological barriers: the blood-brain barrier.
Excretion Pathways and Clearance Mechanisms in Preclinical Models
The specific excretion pathways and clearance mechanisms for this compound have not been independently characterized in preclinical models. The clearance of this metabolite is intrinsically linked to the metabolic and excretory pathways of the parent drug, Talmapimod. Following its formation, this compound would be subject to further metabolism or be eliminated from the body, typically via renal or biliary routes. The rate and pathways of its clearance would depend on its polarity and other chemical properties. Generally, demethylation reactions can be a prelude to further conjugation reactions (such as glucuronidation) that increase water solubility and facilitate excretion in the urine or bile.
Analytical Methodologies for Research and Quantification of N,n Desmethyl Talmapimod
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Bioanalysis in Preclinical Samples
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying low-concentration analytes like N,N-Desmethyl Talmapimod in complex biological matrices such as plasma, serum, and tissue homogenates, owing to its high sensitivity and selectivity. nih.govmdpi.com
The development of a robust LC-MS/MS method begins with optimizing sample preparation to effectively remove proteins and other interfering substances. Common techniques include protein precipitation (PPT) with solvents like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). uu.nlnih.govmdpi.com For N-desmethyl metabolites, SPE is often highly effective, yielding clean extracts and good recovery. nih.gov
Chromatographic separation is typically achieved using a reversed-phase column, such as a C18, with a gradient elution. uu.nlnih.gov The mobile phase often consists of an aqueous component with a modifier like formic acid to improve ionization and an organic component such as acetonitrile or methanol. mdpi.comuu.nl This setup ensures the separation of the metabolite from the parent drug and other endogenous components.
Detection is performed using a triple quadrupole mass spectrometer, usually operating in positive electrospray ionization (ESI) mode. The instrument is set to multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard. nih.gov For instance, a hypothetical transition for this compound would be determined by direct infusion to find the optimal precursor ion (the protonated molecule [M+H]⁺) and the most stable, abundant product ion after fragmentation.
A summary of typical LC-MS/MS method parameters for the analysis of a desmethyl metabolite in preclinical samples is presented below.
| Parameter | Typical Condition | Purpose |
| Sample Preparation | Solid-Phase Extraction (SPE) or Protein Precipitation (PPT) | Removal of matrix interferences (e.g., proteins, lipids). uu.nlnih.gov |
| LC Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 3.5 µm) | Separation of analyte from endogenous components. uu.nl |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile or Methanol | Facilitates chromatographic separation and analyte ionization. uu.nl |
| Elution | Gradient elution (e.g., 5% to 95% B over several minutes) | Ensures efficient separation and good peak shape. mdpi.com |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged precursor ions for MS analysis. nih.gov |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. uu.nl |
| Internal Standard | Stable Isotope-Labeled (SIL) this compound | Corrects for matrix effects and variability during sample processing. nih.gov |
High-Performance Liquid Chromatography (HPLC) with Appropriate Detection Modalities
High-Performance Liquid Chromatography (HPLC) coupled with various detection systems serves as a versatile and robust platform for the quantification of pharmaceutical compounds. ijrpr.com While LC-MS/MS offers superior sensitivity, HPLC with ultraviolet (UV) or photodiode array (PDA) detection is a cost-effective and reliable alternative for applications where higher concentrations are expected, such as in in vitro metabolism studies or for purity assessments of synthesized standards. nih.govijrar.org
Method development for HPLC analysis of this compound involves similar principles to LC-MS/MS regarding chromatographic separation. A reversed-phase C18 or phenyl column is commonly used to separate the polar metabolite from the less polar parent compound. nih.govscispace.com The mobile phase typically consists of a buffered aqueous solution and an organic solvent like acetonitrile, run in either an isocratic or gradient mode to achieve optimal resolution. nih.govbsu.edu.eg
The choice of detector is critical. A PDA detector is highly advantageous as it acquires the entire UV-visible spectrum for each peak, which can aid in peak identification and purity assessment. bsu.edu.egresearchgate.net The detection wavelength is selected based on the chromophore of this compound to maximize sensitivity. Given the indole (B1671886) structure inherent in Talmapimod, a suitable wavelength would likely be in the 220-300 nm range. nih.govresearchgate.net
The table below outlines typical parameters for an HPLC-PDA method.
| Parameter | Typical Condition | Purpose |
| LC Column | Reversed-phase C18 or Phenyl (e.g., 150 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. nih.gov |
| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer) | Controls retention and peak shape. nih.govresearchgate.net |
| Elution | Isocratic or Gradient | Isocratic for simple separations; gradient for complex mixtures. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. bsu.edu.eg |
| Detection | Photodiode Array (PDA) or UV Detector | Quantifies the analyte based on light absorbance. bsu.edu.eg |
| Detection Wavelength | Set at λmax (e.g., 254 nm or scanned from 200-400 nm) | Maximizes sensitivity and provides spectral data for peak purity. |
| Injection Volume | 10-20 µL | Standard volume for introducing the sample into the system. bsu.edu.eg |
Application of Spectroscopic Techniques (e.g., NMR, IR) for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound and for assessing the purity of reference standards. taylorandfrancis.com Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for structural elucidation. scilit.com
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the absence of N-methyl signals that are present in the parent Talmapimod spectrum, along with characteristic shifts for aromatic and piperazine (B1678402) protons, would confirm the structure.
¹³C NMR reveals the number of chemically distinct carbon atoms in the molecule. The specific chemical shifts of carbons in the indole ring, carbonyl groups, and piperazine moiety serve as a molecular fingerprint. mdpi.com
2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure. mdpi.com
Infrared (IR) Spectroscopy is used to identify the functional groups within the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
N-H stretching (from the demethylated amine group).
C=O stretching (from the amide and ketone groups).
C-N stretching.
Aromatic C-H and C=C stretching from the indole and fluorophenyl rings.
Together, these spectroscopic methods provide definitive structural proof and can also be used to identify impurities, making them essential for characterizing the analytical standard used in quantitative bioanalysis. ijrar.org
Validation of Robust Assays for In Vitro and In Vivo Preclinical Research Studies
Before an analytical method can be used to generate reliable data for preclinical studies, it must undergo a thorough validation process to demonstrate its fitness for purpose. researchgate.net Bioanalytical method validation is performed according to guidelines from regulatory bodies and ensures that the assay is accurate, precise, and reproducible. nih.gov
Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including the parent drug, other metabolites, and endogenous matrix components. nih.gov
Linearity and Range: The concentration range over which the assay response is directly proportional to the analyte concentration. nih.gov
Accuracy and Precision: Accuracy measures the closeness of the determined value to the nominal concentration, while precision measures the reproducibility of results. These are assessed within a single run (intra-day) and between different runs (inter-day). nih.govnih.gov
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted sample to that of a post-extracted sample. nih.gov
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte, which can cause suppression or enhancement of the signal.
Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen temperatures (e.g., -20 °C or -70 °C). nih.gov
The table below summarizes typical acceptance criteria for these validation parameters in preclinical bioanalysis.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Mean concentration within ±15% of nominal value (±20% at LLOQ). nih.govnih.gov |
| Precision | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). nih.govnih.gov |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Recovery | Should be consistent and reproducible, though no specific value is mandated. |
| Stability | Analyte concentration should be within ±15% of the initial concentration under tested conditions. |
Successful validation ensures that the analytical method provides dependable data for pharmacokinetic assessments and other essential preclinical studies of this compound. researchgate.netnih.gov
Preclinical Efficacy and Mechanistic Therapeutic Potential of N,n Desmethyl Talmapimod
Investigation in Preclinical Disease Models of Inflammation (e.g., Rheumatoid Arthritis models)
Talmapimod and its analogues have been investigated for their anti-inflammatory properties in various preclinical models. As a selective inhibitor of p38α MAPK, Talmapimod has been explored for its potential in treating inflammatory conditions like rheumatoid arthritis. nih.gov
In a study focused on the discovery of novel anti-inflammatory agents, a series of Talmapimod analogues were synthesized and evaluated for their in vivo anti-inflammatory activities. nih.gov One of the most potent compounds from this series, designated as 6n, demonstrated significant efficacy. nih.gov This analogue was found to be a potent inhibitor of both p38α MAPK and cyclooxygenase-2 (COX-2), with IC50 values of 1.95 µM and 0.036 µM, respectively. nih.gov The dual inhibition of these key inflammatory mediators suggests a powerful anti-inflammatory potential.
The anti-inflammatory mechanism of these analogues was further explored in RAW264.7 cells, a murine macrophage cell line. Compound 6n was shown to effectively suppress the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) and COX-2. nih.gov Western blot analysis revealed that this effect was mediated through the downregulation of both the NF-κB signaling pathway and the phosphorylation of p38 MAPK. nih.gov
The table below summarizes the inhibitory activity of the potent Talmapimod analogue, compound 6n.
| Target | IC50 Value |
| p38α MAPK | 1.95 µM |
| COX-2 | 0.036 µM |
This data is for the Talmapimod analogue 6n, as specific data for N,N-Desmethyl Talmapimod was not available.
Assessment in Preclinical Models of Neuroinflammation and Neurodegenerative Conditions
While specific preclinical studies on this compound in the context of neuroinflammation and neurodegenerative conditions are not available, the role of p38 MAPK inhibitors, in general, has been a subject of interest in this area. Neuroinflammation is a key component in the pathogenesis of various neurodegenerative diseases, and the p38 MAPK pathway is known to be involved in the production of inflammatory mediators in the central nervous system.
Research into other p38 MAPK inhibitors has shown potential in preclinical models of neurodegenerative diseases. For instance, neflamapimod, another p38α kinase inhibitor, has been evaluated preclinically in a mouse model that develops basal forebrain cholinergic neurodegeneration, a feature of diseases like Alzheimer's disease and dementia with Lewy bodies. nih.gov In these models, neflamapimod was shown to reduce Rab5 activity, reverse endosomal pathology, and restore the numbers and morphology of basal forebrain cholinergic neurons. nih.gov These findings highlight the potential therapeutic utility of p38 MAPK inhibition in neurodegenerative conditions characterized by neuroinflammation and cholinergic deficits. Given its presumed mechanism of action as a p38 MAPK inhibitor, it is plausible that this compound could exert similar effects, though direct preclinical evidence is currently lacking.
Evaluation of Antineoplastic Activity in Preclinical Cancer Models (e.g., in vitro cell lines, xenograft models)
The parent compound, Talmapimod, has been investigated for its antineoplastic activity in preclinical cancer models, particularly in the context of multiple myeloma. As a p38 MAPK inhibitor, Talmapimod has the potential to induce apoptosis and inhibit the proliferation of tumor cells.
Preclinical studies have demonstrated that Talmapimod can reduce the growth of human myeloma cells in vivo in mouse xenograft models. This effect was observed in both early and advanced stages of the disease. The mechanism of action is thought to involve the inhibition of p38 MAPK, which in turn can lead to the induction of tumor cell apoptosis and the inhibition of tumor angiogenesis.
While direct in vitro studies on this compound in cancer cell lines are not detailed in the available literature, the activity of its parent compound suggests a potential for antiproliferative and pro-apoptotic effects in various cancer types where the p38 MAPK pathway is activated.
Exploration of Synergistic Effects with Other Preclinical Therapeutic Agents
The combination of targeted therapies is a growing area of cancer research aimed at overcoming drug resistance and enhancing therapeutic efficacy. nih.gov While specific studies on the synergistic effects of this compound with other therapeutic agents are not available, the potential for such combinations can be inferred from studies involving other p38 MAPK inhibitors.
In the context of cancer, p38 MAPK inhibitors have been explored in combination with other anticancer agents. For example, the combination of a p38 MAPK inhibitor with chemotherapy has been investigated in preclinical models. nih.gov The rationale for such combinations is that the inhibition of the p38 MAPK pathway may sensitize cancer cells to the cytotoxic effects of chemotherapy or other targeted agents. Given that this compound is a derivative of a p38 MAPK inhibitor, it is conceivable that it could exhibit synergistic effects when combined with other anticancer drugs. However, this remains a hypothesis that requires validation through dedicated preclinical studies.
Future Directions and Emerging Research Avenues for N,n Desmethyl Talmapimod
Advanced Computational Approaches for Rational Drug Design and Optimization
Modern drug discovery has been significantly enhanced by the integration of computational methods, which allow for the rapid and efficient design and optimization of novel therapeutic agents. rjpbr.com These techniques are particularly valuable for exploring derivatives of known active compounds like N,N-Desmethyl Talmapimod.
Advanced computational strategies can be pivotal in refining the structure of this compound to enhance its potency, selectivity, or pharmacokinetic properties. Techniques such as molecular docking and molecular dynamics simulations can predict how the compound interacts with its target proteins at an atomic level. nih.gov For instance, simulations could model the binding of this compound to p38 MAPK, providing insights into its stability and interaction strength compared to the parent drug, Talmapimod. This computational analysis helps in identifying key structural modifications that could lead to improved therapeutic candidates.
Furthermore, quantitative structure-activity relationship (QSAR) modeling can be employed to build predictive models that correlate the chemical structure of Talmapimod analogs with their biological activity. mdpi.com By analyzing a dataset of related compounds, these models can guide the rational design of new derivatives with potentially superior efficacy or reduced off-target effects.
Table 1: Computational Techniques in Drug Design
| Computational Method | Application in this compound Research | Potential Outcome |
|---|---|---|
| Molecular Docking | Predict the binding pose and affinity of the compound to target proteins (e.g., p38 MAPK). | Prioritize potential drug candidates and understand binding mechanisms. |
| Molecular Dynamics | Simulate the dynamic behavior of the compound-protein complex over time. | Assess the stability of the binding interaction. nih.gov |
| QSAR Modeling | Correlate structural features of related compounds with their biological activity. | Guide the design of new, more potent analogs. |
| Pharmacophore Modeling | Identify the essential 3D arrangement of features necessary for biological activity. | Screen virtual libraries for novel compounds with similar activity. nih.gov |
Integration of Omics Technologies in Preclinical Investigations
The "omics" revolution provides powerful tools for a systems-level understanding of a drug's effect. mdpi.com Integrating proteomics, metabolomics, and transcriptomics in preclinical studies of this compound can offer a holistic view of its biological impact.
Metabolomics: By studying the complete set of small-molecule metabolites, metabolomics can reveal how this compound alters cellular metabolic pathways. nih.gov This is crucial for understanding the functional consequences of target engagement and for identifying biomarkers that could predict treatment response or toxicity.
Transcriptomics: This approach analyzes the complete set of RNA transcripts, providing a snapshot of the genes that are active in a cell at a particular time. For this compound, transcriptomics can show how the compound alters gene expression, offering clues about the downstream effects of inhibiting the p38 MAPK signaling cascade.
The integration of these multi-omics datasets can provide a comprehensive molecular signature of this compound's activity, helping to build predictive models for its efficacy and to understand its mechanism of action in complex diseases like multiple myeloma. explorationpub.com
Further Exploration of Polypharmacological Profiles and Multi-target Modulation
The traditional "one drug, one target" paradigm is increasingly being replaced by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. nih.gov This approach can lead to enhanced therapeutic efficacy, especially in complex diseases driven by multiple biological pathways. mdpi.com
Research into analogs of the parent drug, Talmapimod, has already revealed the potential for multi-target activity. For example, novel analogs have been developed that act as dual inhibitors of both p38α MAPK and cyclooxygenase-2 (COX-2), demonstrating a polypharmacological approach to treating inflammation. nih.gov This precedent suggests that this compound should also be investigated for multi-target modulation.
Systematic screening of this compound against a broad panel of kinases and other relevant biological targets could uncover a unique polypharmacological profile. Identifying any additional targets could explain unexpected biological activities and open up new therapeutic applications for the compound or its derivatives. This strategy is advantageous as it can address the complexity of diseases more effectively than single-target agents. nih.gov
Development of Novel Analytical Probes and Tools for Mechanistic Research
To fully understand the mechanism of action of this compound, advanced analytical tools are required. The development of chemical probes derived from its structure can enable detailed investigation of its biological function. A key example of this approach has been demonstrated with its parent compound. Researchers successfully synthesized [¹¹C]Talmapimod, a radiolabeled version of the drug, for use as a positron emission tomography (PET) radiotracer. patsnap.com This probe was created to visualize the p38α/β kinases in the brain, although its utility was limited by efflux transporter activity. patsnap.com
Following this strategy, a radiolabeled version of this compound could be developed. Such a probe would be invaluable for:
In vivo imaging: Visualizing the distribution of the compound in preclinical models.
Target engagement studies: Quantifying the extent to which the compound binds to its target in living systems.
Pharmacokinetic analysis: Tracking the absorption, distribution, metabolism, and excretion of the compound with high sensitivity.
These specialized tools are essential for bridging the gap between in vitro activity and in vivo efficacy, providing critical data for the compound's development.
Role of this compound in Understanding Parent Drug Metabolism and Efficacy Relationships
A thorough characterization of this compound is essential for a complete understanding of Talmapimod. This involves:
Pharmacokinetic Profiling: Comparing the absorption, distribution, metabolism, and excretion (ADME) properties of the metabolite to the parent drug.
Activity Assessment: Determining if this compound is an active metabolite that contributes to the therapeutic effects, an inactive metabolite, or if it has a different, potentially undesirable, activity.
Metabolic Pathway Elucidation: Identifying the specific enzymes, such as cytochrome P450 (CYP) isoforms, responsible for the demethylation of Talmapimod. This knowledge is crucial for predicting and avoiding potential drug-drug interactions. nih.gov
| Enzymology | Which CYP enzymes are responsible for its formation? Does it inhibit or induce any CYP enzymes? | Predicts potential for drug-drug interactions. nih.gov |
Q & A
Q. How can researchers optimize in vitro assays to evaluate N,N-Desmethyl Talmapimod's inhibitory activity against p38 MAPK isoforms?
- Methodological Answer : To assess inhibitory activity, use kinase selectivity profiling with recombinant p38α and p38β isoforms. Establish dose-response curves using ATP-competitive binding assays (e.g., fluorescence polarization). Optimize assay conditions by:
- Incubation Time : 1 hour pre-treatment to observe phosphorylation inhibition (e.g., Western blot analysis in MM.1S cells) .
- Concentration Range : 50–200 nM for p38α (IC50 = 9 nM) and 100–500 nM for p38β (IC50 = 90 nM) .
- Controls : Include LPS-induced TNF-α production in human whole blood as a functional readout .
Q. What protocols validate this compound's specificity in kinase inhibition studies?
- Methodological Answer : Validate specificity using kinase panels (≥20 kinases) to confirm selectivity over other MAPKs (e.g., JNK, ERK). Key steps:
- Cross-Reactivity Testing : Compare IC50 values against structurally similar kinases (e.g., p38β vs. p38α) .
- Functional Assays : Monitor downstream effects (e.g., NF-κB signaling suppression in RAW264.7 cells) to rule off-target effects .
- Structural Analysis : Leverage molecular docking to confirm binding interactions with p38α’s ATP-binding pocket .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolite interference. Address this by:
- Pharmacokinetic Profiling : Measure plasma concentrations post-administration (e.g., 10–90 mg/kg oral dosing in murine models) to correlate exposure with tumor growth inhibition .
- Metabolite Identification : Use LC-MS to detect active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo activity .
- Tissue-Specific Effects : Compare bone marrow (myeloma burden) and peripheral blood (TNF-α levels) to assess compartmentalized efficacy .
Q. What strategies improve this compound's selectivity for p38α over p38β in structural modification studies?
- Methodological Answer : Modify the piperazinyl-carbonyl moiety to enhance steric hindrance against p38β’s larger active site. Examples:
- Substituent Addition : Introduce bulkier groups (e.g., fluorophenylmethyl) at the 4-position of the piperazine ring .
- Scaffold Hybridization : Fuse indole-acetamide derivatives with COX-2 inhibitors to exploit polypharmacology (e.g., compound 6n in analogues) .
- Crystallography : Resolve co-crystal structures of Talmapimod-p38α/p38β complexes to guide rational design .
Q. How should researchers address contradictory data on this compound's role in myeloma bone disease?
- Methodological Answer : Contradictions may stem from model-specific variability (e.g., 5T2MM vs. 5T33MM cells). Mitigate this by:
- Model Standardization : Use syngeneic murine models with consistent tumor inoculation protocols .
- Bone Histomorphometry : Quantify osteolytic lesions via µCT imaging to validate anti-resorptive effects .
- Cytokine Profiling : Measure IL-6 and RANKL levels to distinguish direct (p38α inhibition) vs. indirect (microenvironment modulation) mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
